tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2097061-01-1
VCID: VC11651494
InChI: InChI=1S/C9H17FN2O2.ClH/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10;/h6-7,11H,4-5H2,1-3H3,(H,12,13);1H/t6-,7-;/m0./s1
SMILES: CC(C)(C)OC(=O)NC1CNCC1F.Cl
Molecular Formula: C9H18ClFN2O2
Molecular Weight: 240.70 g/mol

tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride

CAS No.: 2097061-01-1

Cat. No.: VC11651494

Molecular Formula: C9H18ClFN2O2

Molecular Weight: 240.70 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride - 2097061-01-1

Specification

CAS No. 2097061-01-1
Molecular Formula C9H18ClFN2O2
Molecular Weight 240.70 g/mol
IUPAC Name tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate;hydrochloride
Standard InChI InChI=1S/C9H17FN2O2.ClH/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10;/h6-7,11H,4-5H2,1-3H3,(H,12,13);1H/t6-,7-;/m0./s1
Standard InChI Key MKIHIDFXVOGEND-LEUCUCNGSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1F.Cl
SMILES CC(C)(C)OC(=O)NC1CNCC1F.Cl
Canonical SMILES CC(C)(C)OC(=O)NC1CNCC1F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound has the molecular formula C₉H₁₈ClFN₂O₂ and a molecular weight of 240.70 g/mol . Its structure features a pyrrolidine ring with:

  • A fluorine atom at the 4-position in the cis configuration relative to the carbamate group.

  • A tert-butoxycarbonyl (Boc) protecting group on the amine at the 3-position.

  • A hydrochloride counterion that stabilizes the protonated amine (Figure 1).

The stereochemistry at the 3S and 4S positions is critical for its interactions with biological targets, as enantiomeric purity influences binding affinity and metabolic stability .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₉H₁₈ClFN₂O₂
Molecular Weight240.70 g/mol
Stereochemistry(3S,4S)
CAS Number2097061-01-1
XLogP31.2 (Hydrophilic-lipophilic balance)

Spectroscopic and Crystallographic Data

  • NMR: The fluorine atom induces distinct splitting patterns in 1^1H-NMR (δ 4.8–5.1 ppm for CHF) and 19^{19}F-NMR (δ -210 to -220 ppm) .

  • IR: Stretching vibrations at 1680–1720 cm1^{-1} confirm the carbamate C=O group .

  • X-ray Crystallography: The pyrrolidine ring adopts a puckered conformation, with intramolecular hydrogen bonding between the carbamate oxygen and the ammonium proton .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves three stages:

  • Ring Formation: Pyrrolidine is synthesized via cyclization of 1,4-diaminobutane derivatives.

  • Fluorination: DAST (Diethylaminosulfur trifluoride) or Selectfluor introduces fluorine at the 4-position with >98% enantiomeric excess .

  • Boc Protection and Salt Formation: The amine is protected with tert-butyl dicarbonate, followed by HCl treatment to yield the hydrochloride salt .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
FluorinationDAST, CH₂Cl₂, −78°C85%
Boc Protection(Boc)₂O, DMAP, rt92%
Salt FormationHCl (g), Et₂O95%

Purification and Quality Control

  • Chromatography: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves ≥99% purity.

  • Chiral Analysis: Chiralcel OD-H column confirms enantiopurity (ee >99%) .

Pharmacological and Biological Applications

Enzyme Inhibition

The compound acts as a transition-state analog for enzymes processing proline-rich substrates. For example:

  • Prolyl Oligopeptidase (POP) Inhibition: The fluorine atom mimics the tetrahedral intermediate in peptide bond cleavage (IC₅₀ = 120 nM) .

  • Kinase Modulation: Its rigid pyrrolidine scaffold fits into ATP-binding pockets of kinases like JAK3 (Ki_i = 450 nM) .

Prodrug Development

The Boc group enables controlled release of the amine drug candidate in vivo. Hydrolysis by esterases in plasma generates the active metabolite over 6–8 hours (t₁/₂ = 2.3 h in human liver microsomes) .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Compounds

CompoundMolecular FormulaKey DifferencesActivity (IC₅₀)
tert-Butyl ((3S,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate C₁₀H₁₈F₂N₂O₂Difluoromethyl vs. fluorinePOP: 95 nM
Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamateC₁₃H₁₆FN₂O₂Piperidine vs. pyrrolidine ringJAK3: 380 nM
rac-tert-butyl N-[(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate C₁₅H₂₁FN₂O₂Aromatic fluorophenyl substitutionKinase: 620 nM

The cis-fluorine configuration in tert-butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride confers 20–30% higher potency than trans-diastereomers in enzyme assays .

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